molecular formula C11H9NO3 B5910903 1H-Indole-2,3-dione, 1-acetyl-5-methyl- CAS No. 118726-65-1

1H-Indole-2,3-dione, 1-acetyl-5-methyl-

Cat. No.: B5910903
CAS No.: 118726-65-1
M. Wt: 203.19 g/mol
InChI Key: WBZFMHWTHJMBGW-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 1-acetyl-5-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 1-acetyl-5-methyl- undergoes several types of chemical reactions, including:

Major products formed from these reactions include various substituted indoles and other heterocyclic compounds .

Scientific Research Applications

1H-Indole-2,3-dione, 1-acetyl-5-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-4-9-8(5-6)10(14)11(15)12(9)7(2)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZFMHWTHJMBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337205
Record name 1H-Indole-2,3-dione, 1-acetyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118726-65-1
Record name 1H-Indole-2,3-dione, 1-acetyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

With stirring at 0° C., 8.06 g (50.0 mmols) of 5-methylisatin was added by small portions to a solution of 2.00 g (50.0 mmols) of sodium hydride in toluene. While stirring under ice cooling, 4.7 ml (50.0 mmols) of acetic anhydride was dropwise added to the mixture followed by heating at 80° C. for further an hour with stirring. After completion of the reaction, an aqueous saturated sodium bicarbonate solution was added to the reaction mixture. The crystals were filtered, washed with water and dried to give 4.84 g (yield, 47%) of 1-acetyl-5-methylisatin.
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Synthesis routes and methods II

Procedure details

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